Pirbuterol

説明

Pirbuterol is a short-acting beta-2 adrenergic receptor agonist with bronchodilating properties. It is primarily used in the treatment of asthma and other conditions involving reversible bronchospasm. This compound is available as a breath-activated metered-dose inhaler, commonly known by its trade name, Maxair .

準備方法

Synthetic Routes and Reaction Conditions

Pirbuterol can be synthesized through several routes. One common method involves the solvolysis of a compound with the formula (Y is benzyl or CN 3 CO-) in the presence of a weak base such as triethylamine . Another method involves heating 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are carefully monitored, including temperature, pressure, and pH levels, to optimize the synthesis process .

化学反応の分析

Types of Reactions

Pirbuterol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

科学的研究の応用

Pirbuterol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Extensively studied for its therapeutic effects in asthma and other respiratory conditions.

Industry: Used in the development of inhalation devices and formulations

作用機序

Pirbuterol exerts its effects by stimulating beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle. This stimulation activates intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (c-AMP). Increased levels of c-AMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .

類似化合物との比較

Similar Compounds

Salbutamol: Another beta-2 adrenergic agonist with similar bronchodilating properties.

Terbutaline: Known for its stability and used in similar therapeutic applications.

Phenylephrine: Although primarily a decongestant, it shares some structural similarities with pirbuterol

Uniqueness

This compound is unique in its structural substitution of a pyridine ring for the benzene ring found in salbutamol. This structural difference contributes to its specific pharmacological profile and therapeutic efficacy .

生物活性

Pirbuterol is a beta-2 adrenergic agonist primarily used as a bronchodilator for the treatment of asthma and other respiratory conditions. Its mechanism of action involves stimulating beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) in bronchial smooth muscle, which promotes muscle relaxation and inhibits the release of inflammatory mediators from mast cells. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects through the following mechanisms:

- Beta-2 Adrenergic Receptor Agonism : this compound preferentially binds to beta-2 adrenergic receptors over beta-1 receptors, which are also present in the human heart. This selectivity minimizes cardiovascular side effects while maximizing bronchodilation .

- Increase in cAMP Levels : The stimulation of beta-2 receptors activates adenyl cyclase, leading to increased cAMP production. Elevated cAMP levels result in relaxation of bronchial smooth muscle and reduced mediator release from mast cells, which is crucial during allergic responses .

- Duration and Potency : While this compound has a duration of action comparable to albuterol, it is approximately three times less potent by weight .

Pharmacological Properties

The pharmacological properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Drug Class | Beta-2 Adrenergic Agonist |

| Half-Life | Approximately 2 hours |

| Route of Administration | Inhalation, Oral |

| Common Doses | 400 mcg (inhalation), 15-20 mg (oral) |

| Adverse Effects | Tremors, tachycardia, headache |

| Contraindications | Hypersensitivity to drug |

Case Studies and Research Findings

- Asthma Management : In a controlled study involving asthmatic patients, this compound demonstrated significant improvements in forced expiratory volume in one second (FEV1), with increases up to 25% compared to baseline measurements .

- Cardiovascular Effects : A study evaluated the impact of this compound on right and left ventricular ejection fraction (RVEF and LVEF). Both oral and inhaled forms significantly improved cardiac function in patients with refractory congestive heart failure, indicating that this compound's beta-1 activity may also confer cardiovascular benefits .

- Long-term Use and Tolerance : Long-term studies have shown that while tolerance to the bronchodilatory effects may develop, sustained benefits were observed in both pulmonary and cardiac patients over extended periods .

Comparative Studies

A comparative analysis with other beta-agonists such as salbutamol revealed that this compound's efficacy is similar in terms of bronchodilation but may vary based on specific patient responses. The following table summarizes findings from various studies:

| Study Type | This compound Efficacy | Comparative Agent |

|---|---|---|

| Double-blind trial | Similar to salbutamol | Salbutamol |

| Long-term efficacy study | Comparable to albuterol | Albuterol |

| Acute therapy assessment | Effective for COPD | Terbutaline |

Adverse Effects and Safety Profile

Common adverse effects associated with this compound include:

- Tremors

- Tachycardia

- Headaches

- Nausea

- Increased anxiety

Severe adverse events can occur with misuse or overdose, such as cardiac arrest or severe hypotension . Monitoring for these effects is essential during treatment.

特性

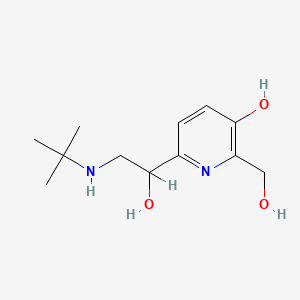

IUPAC Name |

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBNKDJNJQRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046937 | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.22e+00 g/L | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38677-81-5, 38029-10-6 | |

| Record name | (±)-Pirbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。